(2R)-3-methylpentan-2-ol
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Overview
Description
(2R)-3-methylpentan-2-ol is an organic compound with the molecular formula C6H14O. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-3-methylpentan-2-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methyl-2-pentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-methyl-2-pentanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction is efficient and yields high purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-methyl-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 3-methylpentane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a nucleophile.
Major Products Formed
Oxidation: 3-methyl-2-pentanone.
Reduction: 3-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-3-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving secondary alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used as a solvent and in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2R)-3-methylpentan-2-ol involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation to 3-methyl-2-pentanone. The compound’s chiral nature allows it to participate in stereospecific reactions, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-methylpentan-2-ol: The enantiomer of (2R)-3-methylpentan-2-ol, with similar chemical properties but different biological activity.
3-methyl-2-pentanol: A structural isomer with different physical and chemical properties.
2-methyl-3-pentanol: Another structural isomer with distinct reactivity.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly useful in asymmetric synthesis and in the study of chiral recognition processes in biological systems.
Properties
Molecular Formula |
C6H14O |
---|---|
Molecular Weight |
102.17 g/mol |
IUPAC Name |
(2R)-3-methylpentan-2-ol |
InChI |
InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3/t5?,6-/m1/s1 |
InChI Key |
ZXNBBWHRUSXUFZ-PRJDIBJQSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C)O |
Canonical SMILES |
CCC(C)C(C)O |
Origin of Product |
United States |
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